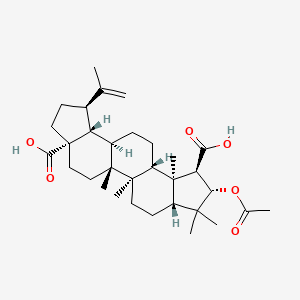
Z-Val-Leu-Arg-4MbetaNA . HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Val-Leu-Arg-4MbetaNA . HCl, also known as Z-Val-Leu-Arg-4-methyl-beta-naphthylamide hydrochloride, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, especially in the context of enzyme kinetics and inhibitor screening.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Leu-Arg-4MbetaNA . HCl typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Z-Val-Leu-Arg-4MbetaNA . HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the arginine and 4-methyl-beta-naphthylamide is cleaved, releasing 4-methyl-beta-naphthylamine, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.
Detection Reagents: Fluorescent or colorimetric reagents are used to detect the released 4-methyl-beta-naphthylamine.
Major Products Formed
The primary product of the hydrolysis reaction is 4-methyl-beta-naphthylamine, which serves as an indicator of protease activity.
科学研究应用
Chemistry
In chemistry, Z-Val-Leu-Arg-4MbetaNA . HCl is used to study enzyme kinetics and to screen for protease inhibitors. It serves as a model substrate to understand the catalytic mechanisms of various proteases.
Biology
In biological research, this compound is employed to investigate the role of proteases in cellular processes. It is used in assays to measure protease activity in different biological samples, including tissues and cell lysates.
Medicine
In the medical field, this compound is used in diagnostic assays to detect protease activity associated with certain diseases. It is also utilized in drug development to screen for potential protease inhibitors that could serve as therapeutic agents.
Industry
In industrial applications, this compound is used in quality control assays to ensure the activity of protease enzymes in various products, such as detergents and food processing enzymes.
作用机制
Z-Val-Leu-Arg-4MbetaNA . HCl functions as a substrate for proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, releasing 4-methyl-beta-naphthylamine. This reaction can be monitored using spectroscopic methods, providing insights into the enzyme’s activity and specificity.
相似化合物的比较
Similar Compounds
Z-Gly-Gly-Arg-4MbetaNA . HCl: Another peptide substrate used to study protease activity.
Z-Phe-Arg-4MbetaNA . HCl: A substrate with a different amino acid sequence, used for similar applications.
Uniqueness
Z-Val-Leu-Arg-4MbetaNA . HCl is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its use in various assays provides valuable information about enzyme kinetics and inhibitor efficacy, making it a versatile tool in biochemical research.
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H/t28-,29-,31-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQILRKPVBRLOM-VUCBQXEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105317-35-9 |
Source


|
| Record name | 105317-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/new.no-structure.jpg)
![2-(4-bromophenyl)-N-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181728.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1181730.png)
![4-[3-(4-Ethoxyanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181732.png)
![3-[3-(4-Fluoroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181735.png)
![N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181741.png)

